4-(1-Ethyl-1,3-dimethylpentyl)phenol

Endocrine disruption Estrogen receptor agonism In vitro reporter gene assay

Research on technical nonylphenol mixtures suffers from irreproducible endocrine activity due to undefined isomer composition. 4-(1-Ethyl-1,3-dimethylpentyl)phenol (p353-NP) eliminates this variability as a >99% pure, well-characterized ERα full agonist. It provides a defined estrogenic stimulus for mechanistic assays and a worst-case reference for aquatic ecotoxicology. - Single-isomer standard with documented 72-81% efficacy of E2 maximum in ER transactivation assays - Defined acute toxicity benchmark: zebrafish embryo EC₅₀ of 6.7 mg/L - Enables isomer-specific GC-MS/MS quantification and environmental source-tracking

Molecular Formula C15H24O
Molecular Weight 220.356
CAS No. 186825-36-5
Cat. No. B598929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyl-1,3-dimethylpentyl)phenol
CAS186825-36-5
Molecular FormulaC15H24O
Molecular Weight220.356
Structural Identifiers
SMILESCCC(C)CC(C)(CC)C1=CC=C(C=C1)O
InChIInChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
InChIKeyRYIHVIPUIXFRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p353-NP: Defined Isomer for Endocrine and Environmental Studies


4-(1-Ethyl-1,3-dimethylpentyl)phenol (CAS 186825-36-5), also designated p353-NP or 353-nonylphenol, is a branched para-nonylphenol isomer with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g·mol⁻¹ . It constitutes the single most abundant isomer in technical nonylphenol (NP) mixtures, representing approximately 20% of total mass, and is recognized as the principal driver of the mixture's endocrine-disrupting activity [1]. Unlike the undefined technical mixture, p353-NP is commercially available as a high-purity (>99%) single-isomer analytical standard suitable for isomer-specific quantification, mechanistic toxicology, and endocrine disruption research .

Isomer-Specific Estrogenic Potency and Functional Activity


Technical nonylphenol comprises approximately 20 para-substituted isomers, each possessing distinct branched alkyl chain structures that govern their estrogen receptor (ER) binding modes and transcriptional activation profiles [1]. Controlled comparative studies have demonstrated that the estrogenic potency of individual NP isomers differs by more than 10-fold, and critically, several isomers function as ER antagonists rather than agonists [2]. Consequently, substituting one isomer for another—or using undefined technical mixtures—introduces unpredictable variability into experimental outcomes, undermines inter-laboratory reproducibility, and confounds mechanistic interpretation. For studies requiring defined endocrine activity, a well-characterized single isomer such as p353-NP is essential to generate interpretable and reproducible data [3].

Quantitative Evidence: p353-NP vs. Other Nonylphenol Isomers


Highest Estrogenic Potency Among Defined Isomers

In a head-to-head comparison of six synthesized nonylphenol isomers using the MVLN (MCF-7 luciferase) transcriptional activation assay, p353-NP achieved an efficacy of 72% of the 17β-estradiol (E2) maximum, with an EC₅₀ of 6.6 μM (95% CI: 5.2–9.5 μM) and a relative estrogenic potency (REP) of 0.94 × 10⁻⁵ [1]. By contrast, the next most potent branched isomers—p363-NP and p33-NP—reached only 46% and 51% efficacy respectively, and their EC₅₀ values could not be determined due to insufficient maximal response [1]. The linear isomer 4n-NP, frequently used as a regulatory surrogate despite its absence from technical NP, exhibited only 20% efficacy with no quantifiable EC₅₀ [1]. In the E-screen (MCF-7 proliferation) assay, p353-NP again demonstrated the highest potency among single isomers, with an EC₅₀ of 0.36 μM (95% CI: 0.28–0.47) and efficacy of 81%, surpassing p363-NP (EC₅₀ 0.43 μM) and p262-NP (EC₅₀ 0.9 μM) [1].

Endocrine disruption Estrogen receptor agonism In vitro reporter gene assay

Full ER Agonist vs. Antagonist Activity Across Isomers

In the MVLN reporter gene assay using co-incubation with 100 pM 17β-estradiol (E2), only p353-NP and the technical p-NP mixture were capable of further increasing the estrogenic response beyond that of E2 alone, confirming their full agonist character at the estrogen receptor α [1]. In contrast, all other tested isomers—including p363-NP, p262-NP, p33-NP, p252-NP, p22-NP, and 4n-NP—caused varying degrees of inhibition of the E2 response, demonstrating partial agonist or antagonist behavior [1]. This functional divergence occurred despite the fact that all isomers exhibited comparable binding affinities for hERα (IC₅₀ range: 2.1–8.1 × 10⁻⁶ M; relative binding affinity: 2.6–6.7 × 10⁻³ relative to E2 set to 1) [1]. Thus, binding alone does not predict functional activity, and isomer identity is critical.

Estrogen receptor pharmacology Partial agonism Antiestrogenic activity MVLN reporter gene assay

Zebrafish Embryo Toxicity Compared to Major Metabolites

The zebrafish embryo acute toxicity test (DarT) revealed that parent p353-NP is substantially more toxic than its primary degradation metabolites. The EC₅₀ for lethal endpoints was 6.7 mg·L⁻¹ for p353-NP, compared to 13.3 mg·L⁻¹ for 4-(3,5-dimethyl-3-heptyl)-2-nitrophenol (2.0-fold less toxic) and 27.1 mg·L⁻¹ for 4-(3,5-dimethyl-3-heptyl)-2-bromophenol (4.0-fold less toxic) [1]. Non-lethal malformations during embryo development were also observed for all three compounds, but the severity and incidence were higher for the parent p353-NP [1]. This toxicity ranking indicates that while metabolic transformation reduces acute hazard, the parent isomer represents the worst-case exposure scenario.

Zebrafish embryo toxicity Environmental fate Nonylphenol metabolites Aquatic toxicology

Most Abundant Isomer Driving Endocrine Activity

Among the approximately 20 para-substituted isomers present in technical nonylphenol, p353-NP is the single most abundant, accounting for roughly 20% of the total mass [1]. This high abundance, combined with the fact that p353-NP exhibits the same relative estrogenic potency (REP 0.94 × 10⁻⁵, MVLN) as the unfractionated technical mixture (REP 1.13–1.35 × 10⁻⁵) [2], identifies p353-NP as the primary driver of the mixture's endocrine-disrupting activity. Other isomers, while collectively comprising the remaining 80% of mass, are individually present at lower percentages and possess substantially lower or negligible estrogenic potency [2].

Technical nonylphenol composition Isomer distribution Environmental relevance Endocrine disruption

Validated GC-MS/MS Reference for Isomer Identification

In a foundational analytical study, p353-NP (designated NP3) was used as one of three synthetic reference NP isomers to elucidate gas chromatography–tandem mass spectrometry (GC-MS/MS) fragmentation pathways for systematic nonylphenol isomer identification [1]. The characteristic product ion spectrum of p353-NP—governed by its α-ethyl, β-methyl branched nonyl chain—provided a diagnostic fragmentation signature that enabled the structural assignment of unknown NP isomers in technical mixtures through multivariate cluster analysis [1]. The GC retention behavior and mass spectral features of p353-NP are sufficiently distinct from closely related isomers such as NP1 (4-(1-ethyl-1,4-dimethylpentyl)phenol) and NP2 (4-(1,1,5-trimethylhexyl)phenol) to permit unambiguous isomer-specific identification [1].

Analytical chemistry GC-MS/MS Isomer identification Environmental monitoring

Key Application Scenarios for p353-NP


Defined ER Agonist Standard for Endocrine Research

In mechanistic studies of estrogen receptor-mediated endocrine disruption, p353-NP serves as a well-characterized full ERα agonist that reproduces the potency of technical nonylphenol mixtures without the confounding effects of co-occurring antagonist isomers. As demonstrated by the MVLN and E-screen data, p353-NP achieves an efficacy of 72–81% of the E2 maximum, whereas other single isomers fail to reach quantifiable EC₅₀ values or act as antagonists [1][2]. This makes p353-NP the only suitable single-isomer standard for experiments requiring a defined, reproducible estrogenic stimulus, such as quantitative ER transactivation assays, gene expression profiling, and in vitro-to-in-vivo extrapolation studies.

Aquatic Toxicity Testing with a Defined Parent Compound

For aquatic ecotoxicology studies under OECD or ISO guidelines, p353-NP provides a defined parent compound with established acute toxicity benchmarks. Its zebrafish embryo EC₅₀ of 6.7 mg/L represents the highest acute hazard among the parent-metabolite series, making it the appropriate worst-case reference for environmental risk assessment [3]. Laboratories conducting effluent toxicity testing, sediment risk evaluation, or regulatory dossiers can use p353-NP to generate reproducible concentration-response data that is directly comparable across studies and laboratories, avoiding the batch-to-batch variability inherent in technical NP mixtures.

Isomer-Specific Environmental Monitoring and Source Tracking

Environmental analytical laboratories performing GC-MS/MS quantification of nonylphenols in surface water, sediment, or biota require isomer-specific reference standards to achieve accurate quantification. p353-NP, as the most abundant environmental NP isomer and a validated reference compound with a well-defined mass spectral fragmentation signature, enables reliable isomer identification and quantification [4][5]. Its use supports forensic source-tracking studies, where isomer distribution patterns can distinguish between different industrial NP sources, and exposure assessment studies that require isomer-resolved concentration data to properly weight toxicological risk.

Regulatory Toxicology with a Defined Isomer for Reproducibility

Regulatory testing frameworks increasingly emphasize the use of defined, single-chemical test items over undefined mixtures to improve inter-laboratory reproducibility and mechanistic clarity. p353-NP addresses this need by providing a >99% pure single isomer with documented estrogenic potency, functional activity classification, and ecotoxicological profile [1][2][3]. Its established status as the most abundant and endocrinologically relevant NP isomer further supports its selection as a representative NP test item for registration, evaluation, and authorization of chemicals (REACH) studies, endocrine disruptor screening programs, and mode-of-action investigations.

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